(R)-5-methylheptan-1-ol
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Overview
Description
(R)-5-methylheptan-1-ol: is an organic compound with the molecular formula C8H18O . It is a chiral alcohol, meaning it has a specific three-dimensional arrangement of its atoms, which makes it distinct from its mirror image, the (S)-enantiomer. This compound is commonly used in various scientific research applications and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
(R)-5-methylheptan-1-ol: can be synthesized through several methods, including:
Hydroboration-Oxidation: : This involves the hydroboration of an alkene followed by oxidation. For example, starting with 5-methyl-1-heptene , the hydroboration-oxidation reaction can yield the desired alcohol.
Grignard Reaction: : Reacting a Grignard reagent with an aldehyde or ketone can also produce this alcohol. For instance, reacting ethyl magnesium bromide with pentanal followed by hydrolysis can yield This compound .
Industrial Production Methods
In an industrial setting, the compound is typically produced through enzymatic resolution or biocatalysis , which allows for the selective production of the (R)-enantiomer. These methods are preferred for their efficiency and environmental friendliness.
Chemical Reactions Analysis
(R)-5-methylheptan-1-ol: undergoes various types of chemical reactions, including:
Oxidation: : The alcohol group can be oxidized to form a ketone or carboxylic acid. Common reagents for this reaction include chromium trioxide (CrO3) or potassium permanganate (KMnO4) .
Reduction: : The compound can be reduced to form alkanes or other alcohols using reagents like lithium aluminium hydride (LiAlH4) .
Substitution: : It can undergo substitution reactions to form ethers or esters using reagents like acid chlorides or anhydrides .
Scientific Research Applications
(R)-5-methylheptan-1-ol: has several applications in scientific research:
Chemistry: : It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: : The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: : It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which (R)-5-methylheptan-1-ol exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
(R)-5-methylheptan-1-ol: is similar to other alcohols like 1-heptanol and 2-methyl-1-hexanol . its chiral nature and specific structure make it unique. Unlike its structural isomers, This compound has distinct physical and chemical properties that make it suitable for specific applications.
List of Similar Compounds
1-Heptanol
2-Methyl-1-hexanol
3-Methyl-1-hexanol
4-Methyl-1-hexanol
Properties
Molecular Formula |
C8H18O |
---|---|
Molecular Weight |
130.23 g/mol |
IUPAC Name |
(5R)-5-methylheptan-1-ol |
InChI |
InChI=1S/C8H18O/c1-3-8(2)6-4-5-7-9/h8-9H,3-7H2,1-2H3/t8-/m1/s1 |
InChI Key |
KFARNLMRENFOHE-MRVPVSSYSA-N |
Isomeric SMILES |
CC[C@@H](C)CCCCO |
Canonical SMILES |
CCC(C)CCCCO |
Origin of Product |
United States |
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